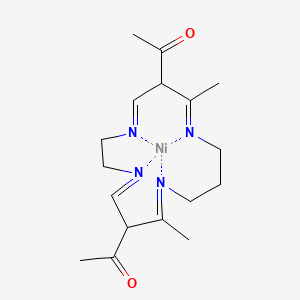
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel is a complex organometallic compound It features a nickel atom coordinated with a tetrazacyclopentadeca-tetraen ligand system
Preparation Methods
The synthesis of 1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel involves multiple steps. The process typically starts with the preparation of the tetrazacyclopentadeca-tetraen ligand, followed by its coordination with a nickel precursor. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can alter the oxidation state of the nickel center.
Scientific Research Applications
1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the nickel center with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar compounds include other nickel-tetrazacyclopentadeca-tetraen complexes. 1-(14-Acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel is unique due to its specific ligand structure and acetyl groups, which can influence its reactivity and applications. Other similar compounds might include variations in the ligand system or different metal centers .
Properties
CAS No. |
38402-68-5 |
|---|---|
Molecular Formula |
C17H26N4NiO2 |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
1-(14-acetyl-7,13-dimethyl-1,4,8,12-tetrazacyclopentadeca-4,7,12,15-tetraen-6-yl)ethanone;nickel |
InChI |
InChI=1S/C17H26N4O2.Ni/c1-12-16(14(3)22)10-18-8-9-19-11-17(15(4)23)13(2)21-7-5-6-20-12;/h10-11,16-17H,5-9H2,1-4H3; |
InChI Key |
BLYOZIQHAHAMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCCN=C(C(C=NCCN=CC1C(=O)C)C(=O)C)C.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



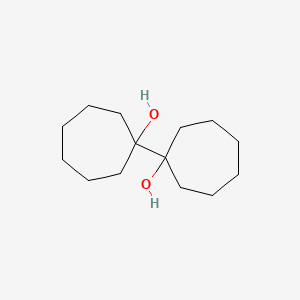
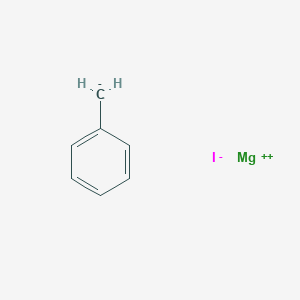
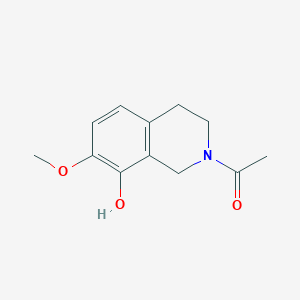
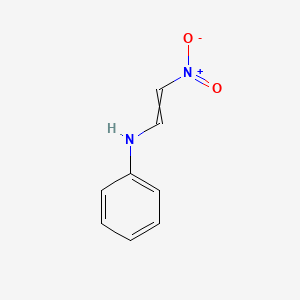

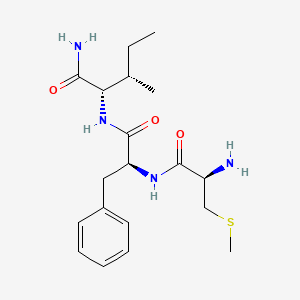
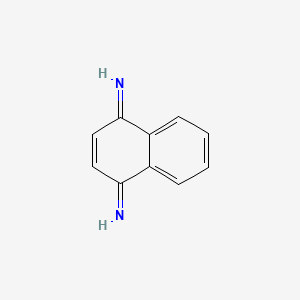
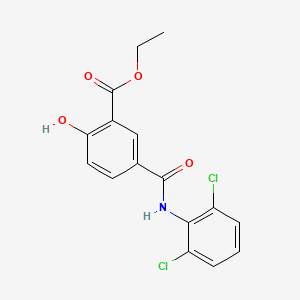
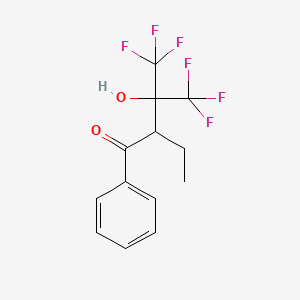
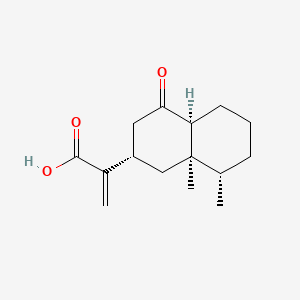
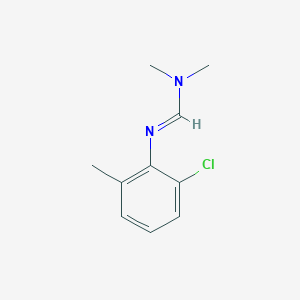
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

